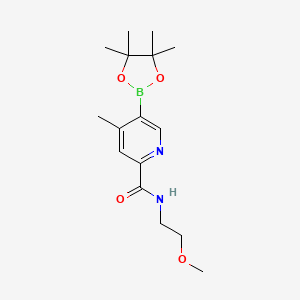
Iegr-amc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Ile-Glu-Gly-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to a growing peptide chain, protected by the tert-butyloxycarbonyl (Boc) group. The final product is obtained by coupling the peptide with 7-amido-4-methylcoumarin (AMC) under specific reaction conditions.
Industrial Production Methods
Industrial production of Boc-Ile-Glu-Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white powder with a purity greater than 97%.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ile-Glu-Gly-Arg-AMC undergoes hydrolysis reactions catalyzed by factor Xa and acrosin from the ascidian Halocynthia roretzi. These reactions result in the cleavage of the peptide bond, releasing the fluorogenic AMC moiety .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in aqueous buffers at physiological pH. Common reagents include factor Xa and acrosin enzymes, which specifically recognize and cleave the peptide substrate .
Major Products Formed
The major product formed from the hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzyme activity in various assays .
Applications De Recherche Scientifique
Boc-Ile-Glu-Gly-Arg-AMC is extensively used in scientific research for the following applications:
Chemistry: As a fluorogenic substrate for studying enzyme kinetics and inhibitor screening.
Biology: In assays to measure the activity of factor Xa and other proteases.
Medicine: For the determination of Factor VIII activity in plasma and concentrates, which is crucial for diagnosing and monitoring hemophilia
Industry: In the development of diagnostic kits and therapeutic agents targeting coagulation pathways
Mécanisme D'action
Boc-Ile-Glu-Gly-Arg-AMC exerts its effects by serving as a substrate for factor Xa and acrosin enzymes. Upon recognition and binding by these enzymes, the peptide bond is cleaved, releasing the fluorogenic AMC moiety. The fluorescence emitted by AMC can be quantitatively measured, providing insights into enzyme activity and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate for factor Xa, but with different amino acid sequence.
Boc-Leu-Gly-Arg-AMC: Similar substrate with leucine instead of isoleucine.
Boc-Ala-Glu-Gly-Arg-AMC: Contains alanine instead of isoleucine
Uniqueness
Boc-Ile-Glu-Gly-Arg-AMC is unique due to its specific recognition by factor Xa and acrosin enzymes, making it highly suitable for assays involving these proteases. Its strong fluorogenic properties also make it a preferred choice for sensitive and accurate measurements .
Propriétés
Formule moléculaire |
C34H50N8O10 |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37) |
Clé InChI |
YWSYLEUAJLDOJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


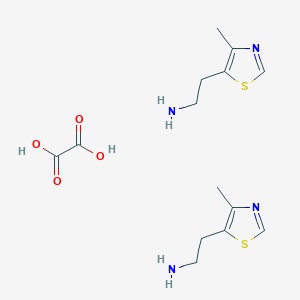
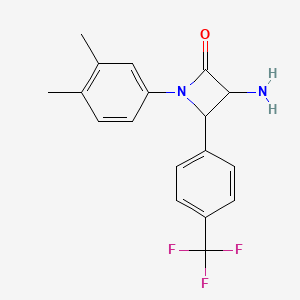
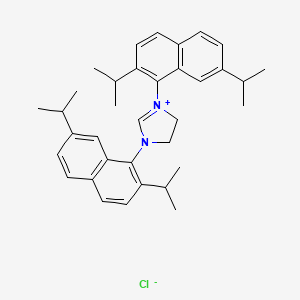
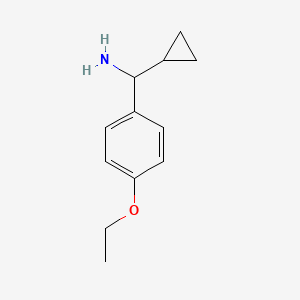
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
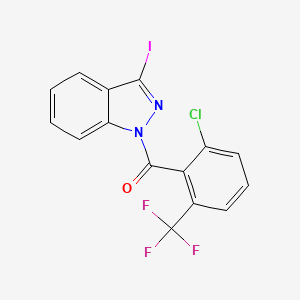
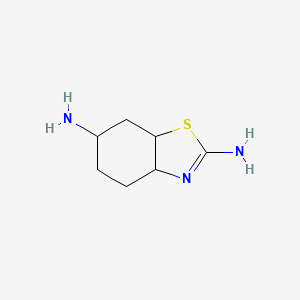
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
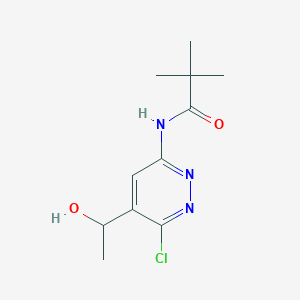
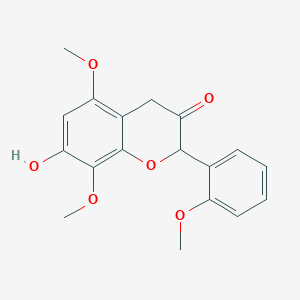
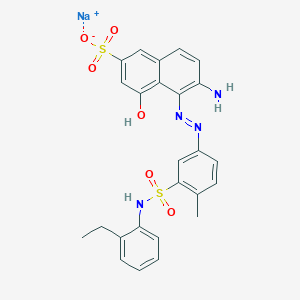
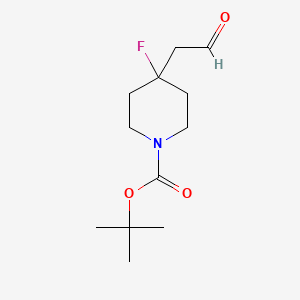
![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
